Norophthalamic acid
Description
Norophthalamic acid (IUPAC name: L-γ-Glutamyl-L-alanylglycine) is a tripeptide with the molecular formula C₁₀H₁₇N₃O₆ and an average molecular mass of 275.26 g/mol. It is characterized by two defined stereocenters and is structurally composed of γ-glutamyl, alanyl, and glycine residues linked via peptide bonds . The compound is also recognized by alternative names such as γ-Glu-ala-gly and CAS registry numbers 16305-88-7, 1116-21-8, and 3773-08-8 .
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVCUZZJCXVVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912236 | |
| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-21-8 | |
| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Norophthalamic acid can be synthesized through various methods. One common synthetic route involves the use of glutathione as a starting material. The synthesis process typically involves the following steps:
Reaction Conditions: The reaction is carried out in an aqueous phosphate buffer with acetonitrile as the solvent at a pH of 7 and a temperature of 20°C.
Catalysts and Reagents: The reaction employs [4,4’-bis(1,1-dimethylethyl)-2,2’-bipyridine-N1,N1‘]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]iridium (III) hexafluorophosphate and triethyl phosphite as catalysts.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Norophthalamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often use halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Norophthalamic acid has a wide range of scientific research applications, including:
Neurochemistry Research: It is used for the determination of neurotransmitters like serotonin and norepinephrine in the brain.
Microbial Metabolism and Chemical Marker Analysis: It is utilized in gas chromatography-mass spectrometry methods for analyzing microbial metabolites and chemical markers.
Sonochemical Studies: It is used in studying the effects of ultrasound on aqueous solutions, particularly in generating hydroxyl radicals.
Plant Growth and Agricultural Studies: It has been investigated for its effects on plant growth, particularly in paddy rice.
Environmental Microbiology and Bioremediation: It is relevant in microbial degradation processes and environmental cleanup.
Mechanism of Action
The mechanism of action of norophthalamic acid involves its interaction with specific molecular targets and pathways. For example, in plant biology, it acts as an inhibitor of polar auxin transport by directly associating with and inhibiting PIN auxin transporters . This inhibition affects various developmental processes, including shoot branching and floral development .
Comparison with Similar Compounds
Glutathione (γ-Glutamylcysteinylglycine, GSH)
- Structure : Similar γ-glutamyl linkage but replaces alanine with cysteine.
- Function : A critical antioxidant in redox regulation, detoxification, and immune response.
- Key Difference: The presence of cysteine in GSH introduces a thiol group (-SH), enabling disulfide bond formation and redox activity—a feature absent in norophthalamic acid due to alanine’s inert methyl side chain .
Thioamide-Containing Peptides
- Structure : Peptides where oxygen in the amide bond is replaced by sulfur (e.g., thioamidated glutathione derivatives).
- Function : Enhanced resistance to enzymatic degradation and improved pharmacokinetic properties in drug design .
- Key Difference: this compound lacks sulfur substitution, rendering it more susceptible to proteolytic cleavage compared to thioamide analogs .
This compound
Thioamide Peptides
- Thioacylating Agents : Employ reagents like thiobenzimidazolones or ynamides to introduce thioamide bonds. For example, Wang et al. (2022) demonstrated ynamide-mediated thioamide synthesis with >90% yield under mild conditions .
- Advantages : Higher functional group tolerance and scalability compared to traditional methods like Lawesson’s reagent .
Physicochemical Properties
| Property | This compound | Glutathione (GSH) | Thioamide Analog (e.g., Thioglutathione) |
|---|---|---|---|
| Molecular Weight (g/mol) | 275.26 | 307.32 | ~323.4 (varies by substitution) |
| Solubility in Water | High (polar side chains) | High | Moderate (hydrophobic sulfur moiety) |
| Enzymatic Stability | Moderate | High (due to redox role) | Very High (resistant to proteases) |
| Biological Half-life | Short (~minutes) | Moderate (~hours) | Extended (>24 hours) |
Q & A
Q. How do researchers address conflicting results in this compound’s mechanism of action across cell lines?
- Methodological Answer : Contradictions arise from cell-line-specific receptor expression (e.g., HEK-293 vs. HeLa). CRISPR knockouts or siRNA silencing validate target specificity. Multi-omics approaches (transcriptomics/proteomics) contextualize pathway interactions .
- Ethical Note : Transparent reporting of negative data is essential to avoid publication bias .
Q. What computational models predict this compound’s interactions with non-target proteins, and how are false positives mitigated?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) screen off-target effects. False positives are reduced via consensus scoring (e.g., combining Glide and Schrodinger results) and experimental validation (SPR binding assays) .
- Data Example : A 2023 study reported 85% accuracy in predicting off-target binding using hybrid QSAR/Machine Learning models .
Methodological Frameworks
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor .
- Data Analysis : Use clustered data techniques (e.g., mixed-effects models) for studies with repeated measurements .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for human-derived data, emphasizing anonymization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
